molecular formula C7H4F3N3 B15223981 2-(3-(Trifluoromethyl)pyrazin-2-yl)acetonitrile

2-(3-(Trifluoromethyl)pyrazin-2-yl)acetonitrile

Cat. No.: B15223981
M. Wt: 187.12 g/mol
InChI Key: RYROZQXIVHQGDN-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with an acetonitrile group at the 2-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)pyrazin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .

Scientific Research Applications

2-(3-(Trifluoromethyl)pyrazin-2-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(3-(Trifluoromethyl)pyrazin-2-yl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazine ring can interact with various biological targets. These interactions can lead to modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives with different substituents, such as:

Uniqueness

2-(3-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is unique due to the presence of both the trifluoromethyl group and the pyrazine ring, which confer specific chemical and biological properties. The combination of these features can result in enhanced stability, reactivity, and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

2-[3-(trifluoromethyl)pyrazin-2-yl]acetonitrile

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-5(1-2-11)12-3-4-13-6/h3-4H,1H2

InChI Key

RYROZQXIVHQGDN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)CC#N)C(F)(F)F

Origin of Product

United States

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